

Nitroxoline: Application Notes and Protocols for Determining Anti-Angiogenic Effects

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Compound of Interest

Compound Name: Nitroxoline

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Introduction

Nitroxoline, an antibiotic traditionally used for urinary tract infections, has emerged as a potent anti-angiogenic agent, showing promise in cancer therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] **Nitroxoline** exerts its anti-angiogenic effects primarily through the inhibition of type 2 methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are key regulators of endothelial cell function.[3][4] This document provides detailed application notes and protocols for a range of in vitro and in vivo assays to determine and quantify the anti-angiogenic properties of **Nitroxoline**.

Data Presentation: Quantitative Effects of Nitroxoline

The following tables summarize the quantitative data on the inhibitory effects of **Nitroxoline** in various anti-angiogenesis assays.

Table 1: In Vitro Inhibition of Endothelial Cell Functions by **Nitroxoline**

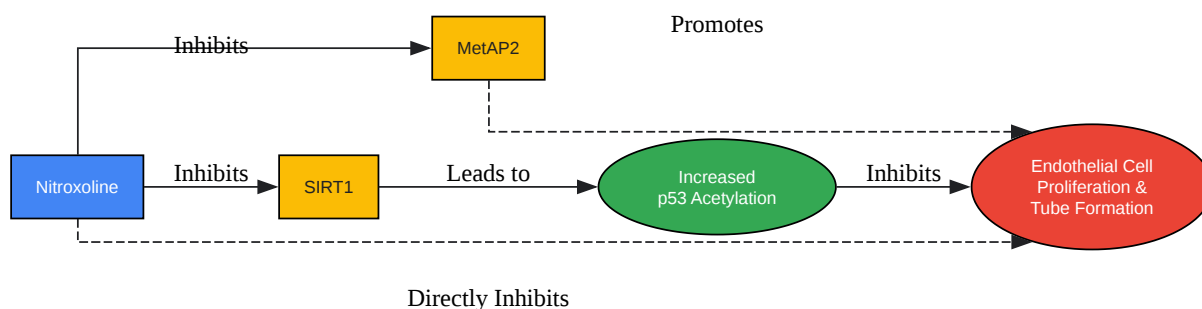
Assay	Cell Line	Parameter	Nitroxoline Concentration	Result	Reference
MetAP2 Activity Assay	-	IC ₅₀	54.8 nM	95% CI = 22.6 to 132.8 nM	[1]
HUVEC Proliferation	HUVEC	IC ₅₀	1.9 µM	95% CI = 1.54 to 2.39 µM	[1]
Tube Formation	HUVEC	Inhibition	5 and 10 µM	Dose-dependent inhibition	[3]
Tube Formation	HMEC-1	Inhibition	10 µM	Reduced tube formation	[5]
Tube Formation	SVEC4-10	Inhibition	10 µM	Reduced tube formation	[5]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of **Nitroxoline**

Assay	Animal Model	Treatment	Outcome	Result	Reference
Breast Cancer Xenograft	Nude Mice	60 mg/kg Nitroxoline (i.p. every other day)	Tumor Volume Reduction	60% reduction compared to vehicle	[1]
Bladder Cancer Xenograft	Orthotopic Mouse Model	Nitroxoline	Inhibition of Tumor Growth	Statistically significant inhibition	[1]
Matrigel Plug Assay	Mice	Nitroxoline	Microvessel Density	Reduced microvessel density	[3]

Signaling Pathway of Nitroxoline's Anti-Angiogenic Action

Nitroxoline's mechanism of action involves the inhibition of MetAP2 and SIRT1, leading to downstream effects on the p53 signaling pathway, which in turn inhibits endothelial cell proliferation and tube formation.



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Caption: **Nitroxoline** inhibits MetAP2 and SIRT1, leading to reduced angiogenesis.

Experimental Protocols

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of endothelial cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- **Nitroxoline**
- [³H]-Thymidine
- Trypsin-EDTA
- Scintillation fluid and counter

Protocol:

- Seed HUVECs in a 96-well plate at a density of 2×10^4 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Nitroxoline** (e.g., 0.1 to 10 μ M) or vehicle control for 24 hours.
- Add 1 μ Ci of [³H]-thymidine to each well and incubate for an additional 16-18 hours.
- Wash the cells twice with ice-cold PBS.
- Add 100 μ L of 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes at 4°C to precipitate the DNA.
- Wash the wells twice with 5% TCA.

- Solubilize the precipitated DNA by adding 100 μ L of 0.1 M NaOH to each well.
- Transfer the contents of each well to a scintillation vial containing scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the half-maximal inhibitory concentration (IC_{50}) from the dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[\[3\]](#)[\[6\]](#)

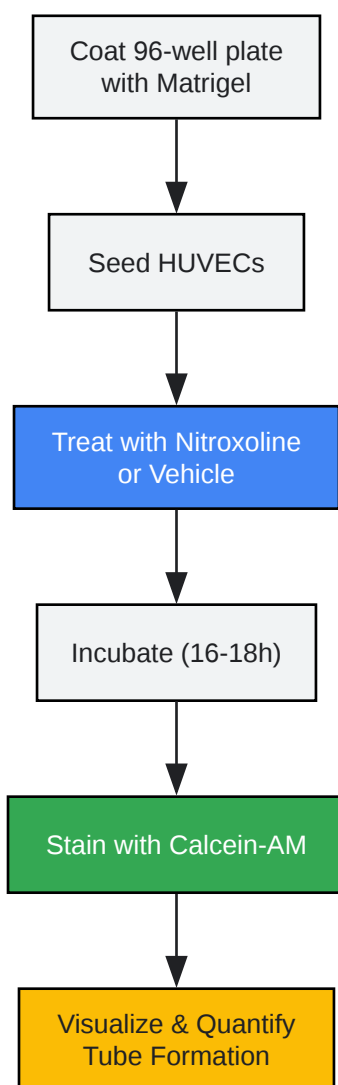
Materials:

- HUVECs
- Matrigel (or other basement membrane extract)
- 96-well plate
- **Nitroxoline**
- Calcein-AM (for visualization)
- Fluorescence microscope

Protocol:

- Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 μ L of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Seed HUVECs (2×10^4 cells per well) onto the Matrigel-coated wells.[\[3\]](#)
- Treat the cells with **Nitroxoline** (e.g., 5 and 10 μ M) or vehicle control.[\[3\]](#)
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-18 hours.[\[3\]](#)

- Carefully wash the cells with PBS.
- Add Calcein-AM solution (2 μ M in PBS) to each well and incubate for 30 minutes at 37°C.[3]
- Wash the cells again with PBS.
- Visualize the fluorescently labeled endothelial cell tubes using a fluorescence microscope.
- Quantify tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.



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Caption: Workflow for the endothelial cell tube formation assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of **Nitroxoline** on the migration of endothelial or cancer cells, another crucial aspect of angiogenesis and metastasis.

Materials:

- Endothelial or cancer cells (e.g., bladder cancer cell lines)
- 6-well plate
- Pipette tip (p200) or cell scraper
- **Nitroxoline**
- Microscope with a camera

Protocol:

- Seed cells in a 6-well plate and grow them to a confluent monolayer.
- Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh medium containing different concentrations of **Nitroxoline** or vehicle control.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
- Measure the width of the scratch at different points for each condition and time point.
- Calculate the percentage of wound closure to determine the effect of **Nitroxoline** on cell migration.

In Vivo Matrigel Plug Assay

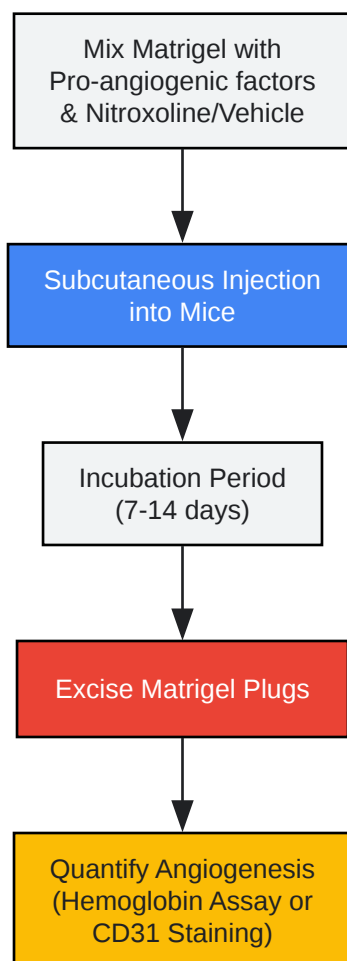
This in vivo assay assesses the formation of new blood vessels into a Matrigel plug implanted in mice, providing a direct measure of angiogenesis.

Materials:

- Matrigel mixed with pro-angiogenic factors (e.g., bFGF, VEGF)
- **Nitroxoline**
- Mice (e.g., C57BL/6)
- Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

- Mix ice-cold Matrigel with a pro-angiogenic factor and **Nitroxoline** or vehicle control.
- Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
- After a set period (e.g., 7-14 days), excise the Matrigel plugs.
- Quantify angiogenesis by:
 - Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based kit.
 - Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.



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Caption: Workflow for the in vivo Matrigel plug assay.

Conclusion

The assays described provide a comprehensive framework for evaluating the anti-angiogenic properties of **Nitroxoline**. The data consistently demonstrates **Nitroxoline**'s ability to inhibit key processes in angiogenesis both in vitro and in vivo. These protocols can be adapted for the screening and characterization of other potential anti-angiogenic compounds.

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